Epigalantamine
Overview
Description
Epigalantamine is a natural product found in Lycoris sanguinea, Lycoris radiata, and other organisms . It has a molecular formula of C17H21NO3 .
Synthesis Analysis
Due to its complex stereochemistry, the organic synthesis of Epigalantamine proved to be a challenging task . Biotechnological techniques have emerged as an alternative and a more efficient means, since plants biosynthesize Epigalantamine and other alkaloids without difficulty .
Molecular Structure Analysis
Epigalantamine has a molecular weight of 287.35 g/mol . Its IUPAC name is (1 S ,12 S ,14 S )-9-methoxy-4-methyl-11-oxa-4-azatetracyclo [8.6.1.0 1,12 .0 6,17 ]heptadeca-6 (17),7,9,15-tetraen-14-ol .
Scientific Research Applications
Peptic Ulcer Disease Therapy : Epigam, containing antibodies to histamine, including Epigalantamine, has shown clinical efficiency and safety in treating patients with peptic ulcer disease of the stomach and duodenum associated with Helicobacter pylori infection. The study by (Bakumov et al., 2004) found it an efficient and safe preparation for combination therapy in such patients.
Histamine H4 Receptor Research : Epigalantamine's role in histamine H4 receptor (H4R) research has been highlighted, with studies focusing on its function, pharmacological profile, and therapeutic implementation. Lethbridge (2010) discussed the multidisciplinary approach to H4R research and its potential as a new drug target in the context of Epigalantamine (Lethbridge, 2010).
Pharmacokinetic and Biotransformation Studies : A study by (Maláková et al., 2007) developed a method for identifying and determining Epigalantamine and its metabolites in biological samples. This research is crucial for understanding the drug's pharmacokinetics and biotransformation.
Neurodegenerative Disease Treatment : Epigalantamine's potential in treating neurodegenerative diseases was explored by (Mihailova et al., 2010). They studied its metabolism in liver homogenates, focusing on its stereoselective properties, which are significant for understanding its therapeutic application.
Inhibitor of Histidine Decarboxylase : Research by (Rodríguez-Caso et al., 2003) found that Epigalantamine inhibits histidine decarboxylase, indicating its potential in treating inflammatory processes due to its influence on histamine release.
Periodontal Disease Treatment : A study by (Prestifilippo et al., 2012) demonstrated that histamine, including Epigalantamine, could reduce periodontitis-induced damage to submandibular glands and bone structure, suggesting its application in periodontal health.
Anti-inflammatory Effects in Atopic Dermatitis : The study by (Chiu et al., 2021) on Epigalantamine-loaded poly-γ-glutamate microneedles revealed its potential in treating atopic dermatitis due to its antioxidant and anti-inflammatory activities.
Cholinesterase Inhibition in Alzheimer’s Disease : (Thomsen et al., 2004) studied the effect of Epigalantamine on human cholinesterases, finding it significantly less potent than its parent compound, Galantamine, in inhibiting acetylcholinesterase, suggesting its potential role in Alzheimer’s disease treatment.
properties
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-IFIJOSMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168189 | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epigalantamine | |
CAS RN |
1668-85-5 | |
Record name | (-)-Epigalanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1668-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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